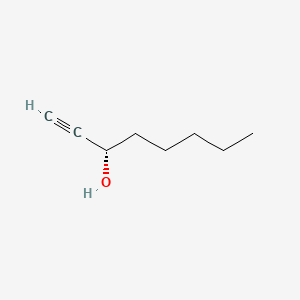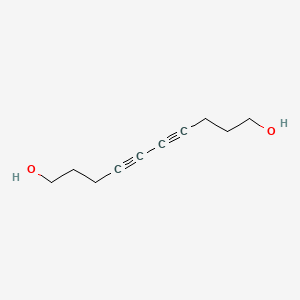
4,6-Decadiyn-1,10-diol
Overview
Description
4,6-Decadiyn-1,10-diol is an organic compound with the molecular formula C₁₀H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is characterized by the presence of two triple bonds (diyn) between carbon atoms at positions 4 and 6 in the carbon chain. It is used in various chemical reactions and has applications in scientific research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Decadiyn-1,10-diol can be synthesized through oxidative coupling of 4-pentyn-1-ol using Hay’s method. This method involves the use of a copper(I) chloride and tetramethylethylenediamine (TMEDA) catalyst system. The reaction is typically carried out at room temperature, and the product is obtained with a yield of approximately 79% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for larger scale production. This may include the use of continuous flow reactors and more efficient catalyst systems to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Decadiyn-1,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of deca-4,6-diene-1,10-diol or decane-1,10-diol.
Substitution: Formation of halogenated derivatives such as 4,6-dibromo-1,10-decadiene.
Scientific Research Applications
4,6-Decadiyn-1,10-diol has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polydiacetylenes, which have unique electronic and photonic properties.
Medicine: Explored for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,6-Decadiyn-1,10-diol primarily involves its ability to undergo polymerization and form conjugated polymers. These polymers exhibit unique electronic properties due to the conjugated system of alternating single and triple bonds. The molecular targets and pathways involved include the interaction with various catalysts and reagents that facilitate polymerization and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5,7-Dodecadiyn-1,12-diol: Similar structure with additional carbon atoms in the chain.
4,6-Nonadecadiyn-1,10-diol: Similar structure with different substituents on the carbon chain.
Uniqueness
4,6-Decadiyn-1,10-diol is unique due to its specific positioning of triple bonds and hydroxyl groups, which allows it to form highly conjugated polymers with distinct electronic and photonic properties. This makes it particularly valuable in the synthesis of advanced materials and in scientific research applications .
Properties
IUPAC Name |
deca-4,6-diyne-1,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPYWBZRUNDXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#CC#CCCCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374131 | |
| Record name | 4,6-Decadiyn-1,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70283-74-8 | |
| Record name | 4,6-Decadiyn-1,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70283-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-Decadiyn-1,10-diol in materials science?
A1: this compound serves as a crucial building block in the synthesis of polydiacetylenes [, , , ]. These polymers are known for their unique optical and electrical properties, making them attractive for applications in sensors, transistors, and other optoelectronic devices.
Q2: How does the structure of this compound-based polymers influence their properties?
A2: The structure of the side chains attached to the this compound backbone significantly influences the polymer's properties. For instance, in poly[this compound-bis(n-butoxy-carbonylmethyl urethane)] (P(3BCMU)), the n-butoxy-carbonylmethyl urethane side chains contribute to its gelation properties and influence its conductivity in different solvents [, ].
Q3: How does solvent choice affect the behavior of polydiacetylene gels derived from this compound?
A3: Solvent choice has a significant impact on the properties of these gels. Research shows that the electronic conductivity of P(3BCMU) gels increases with the dielectric constant of the solvent []. This highlights the importance of carefully selecting solvents to tune the material's properties for specific applications.
Q4: Can this compound be used to create blended polydiacetylene systems? What are the advantages?
A4: Yes, this compound derivatives can be co-polymerized with other diacetylenes to create blend systems []. For example, blends of P(3BCMU) and poly[5,7-dodecadiyn-1,12-diol-bis(n-butoxy carbonyl methylurethane)] (P(4BCMU)) exhibit interesting properties not observed in the individual polymers, including enhanced conductivity and unique UV-vis absorption bands, suggesting potential charge transfer interactions [].
Q5: What analytical techniques are used to characterize polymers derived from this compound?
A5: Various techniques are employed to characterize these polymers, including:
- Spectroscopy: UV-vis spectroscopy helps analyze the characteristic color transitions associated with conformational changes in polydiacetylenes [, ]. Raman spectroscopy provides information on the vibrational modes and structural properties of the polymers [].
- Rheology: Shear modulus measurements are used to study the gel-to-sol transition temperatures and the mechanical properties of the gels [, ].
- Electrical conductivity measurements: Both DC and AC conductivity measurements are employed to investigate the charge transport mechanisms in these materials [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


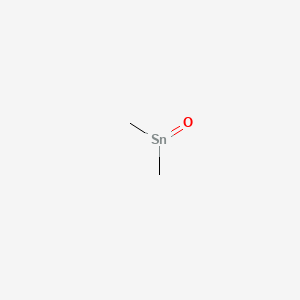
![6,42,48-triazatridecacyclo[25.18.2.139,42.02,22.05,21.07,20.08,17.010,15.024,46.028,41.031,40.033,38.043,47]octatetraconta-1(45),2(22),3,5(21),7(20),8(17),10,12,14,18,24(46),25,27(47),28(41),29,31(40),33,35,37,39(48),43-henicosaene-9,16,23,32-tetrone](/img/structure/B1585838.png)
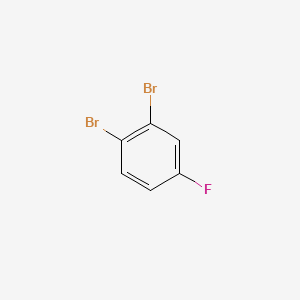

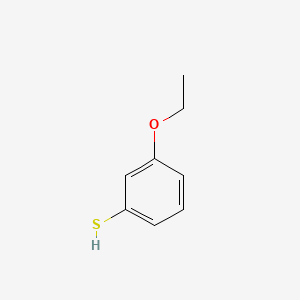

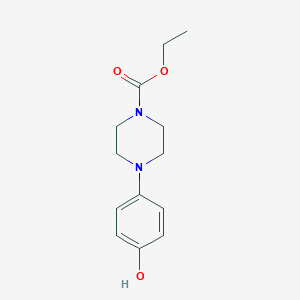
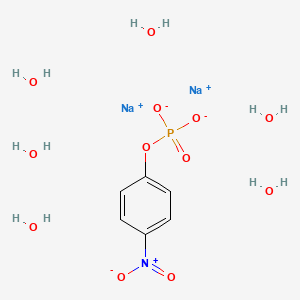

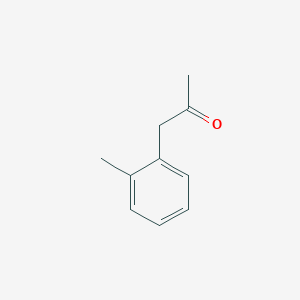

![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)
